4-bromo-2-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}carbohydrazonoyl)phenyl 2-furoate
Description
4-bromo-2-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}carbohydrazonoyl)phenyl 2-furoate is a complex organic compound with a unique structure that combines a brominated phenyl group, a cyclopropane ring, and a furan carboxylate moiety
Properties
Molecular Formula |
C26H25BrN2O4 |
|---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
[4-bromo-2-[(Z)-[[2-(4-tert-butylphenyl)cyclopropanecarbonyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C26H25BrN2O4/c1-26(2,3)18-8-6-16(7-9-18)20-14-21(20)24(30)29-28-15-17-13-19(27)10-11-22(17)33-25(31)23-5-4-12-32-23/h4-13,15,20-21H,14H2,1-3H3,(H,29,30)/b28-15- |
InChI Key |
BDTPACHQOZSPKC-MBTHVWNTSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CO4 |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)N/N=C\C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CO4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}carbohydrazonoyl)phenyl 2-furoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the phenyl ring using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropanation: Formation of the cyclopropane ring via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Hydrazone Formation: Reaction of the cyclopropanecarbonyl compound with hydrazine derivatives to form the hydrazone linkage.
Furan Carboxylation: Introduction of the furan-2-carboxylate group through esterification or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}carbohydrazonoyl)phenyl 2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-2-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}carbohydrazonoyl)phenyl 2-furoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}carbohydrazonoyl)phenyl 2-furoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A compound with a similar furan moiety but different functional groups.
tert-Butyl carbamate: Contains a tert-butyl group but lacks the complex structure of the target compound.
Uniqueness
The uniqueness of 4-bromo-2-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}carbohydrazonoyl)phenyl 2-furoate lies in its combination of a brominated phenyl group, a cyclopropane ring, and a furan carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
